An In-depth Technical Guide to 1-Hydroxy-2-hexadecen-4-one
An In-depth Technical Guide to 1-Hydroxy-2-hexadecen-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-2-hexadecen-4-one is a long-chain, polyfunctionalized organic molecule. Its structure, featuring a hydroxyl group, a carbon-carbon double bond, and a ketone, suggests a potential for diverse chemical reactivity and biological activity. The α,β-unsaturated ketone moiety is a well-known reactive pharmacophore, and the long hydrocarbon tail imparts significant lipophilicity. This combination of features makes it a molecule of interest for applications in materials science, organic synthesis, and pharmacology, particularly in the development of novel therapeutic agents.
Predicted Chemical and Physical Properties
Quantitative data for 1-Hydroxy-2-hexadecen-4-one is not available. The following table summarizes the predicted properties based on its structure and comparison with related long-chain alcohols and ketones.
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₁₆H₃₀O₂ | |
| Molecular Weight | 254.41 g/mol | |
| Appearance | Likely a waxy solid or viscous oil at room temperature. | Based on long-chain fatty alcohols and ketones. |
| Melting Point | Estimated to be in the range of 30-60 °C. | Analogy with long-chain saturated alcohols and ketones. The presence of the double bond and polar groups will influence the crystal packing. |
| Boiling Point | High, likely >300 °C at atmospheric pressure. Prone to decomposition at high temperatures. | Characteristic of high molecular weight organic compounds with polar functional groups. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, ether, chloroform) and moderately soluble in polar organic solvents (e.g., ethanol, acetone). | The long C₁₂ alkyl chain dictates its solubility, making it highly nonpolar. |
| Stability | Potentially unstable to heat, light, and strong acids or bases due to the presence of the α,β-unsaturated ketone system. | α,β-Unsaturated carbonyl compounds can undergo polymerization or rearrangement. |
Spectroscopic Properties
The conjugated system in 1-Hydroxy-2-hexadecen-4-one will give rise to characteristic spectroscopic signals.
| Spectroscopy | Predicted Chemical Shifts and Signals |
| ¹H NMR | - Vinyl protons (C2-H, C3-H): δ 6.0-7.0 ppm, likely showing coupling to each other. - Hydroxymethyl protons (C1-H₂): δ ~4.2 ppm, doublet. - Methylene protons alpha to ketone (C5-H₂): δ ~2.5 ppm, triplet. - Alkyl chain protons: δ 0.8-1.6 ppm. - Terminal methyl protons: δ ~0.9 ppm, triplet. |
| ¹³C NMR | - Carbonyl carbon (C4): δ 198-205 ppm. - Vinyl carbons (C2, C3): δ 125-150 ppm. - Hydroxymethyl carbon (C1): δ ~65 ppm. - Methylene carbon alpha to ketone (C5): δ ~40 ppm. - Alkyl chain carbons: δ 20-35 ppm. - Terminal methyl carbon: δ ~14 ppm. |
| IR Spectroscopy | - O-H stretch (hydroxyl): Broad peak around 3400 cm⁻¹. - C=O stretch (ketone): Strong, sharp peak around 1670-1690 cm⁻¹ (lowered due to conjugation). - C=C stretch (alkene): Peak around 1620-1640 cm⁻¹. - C-H stretches (alkyl): Peaks around 2850-2960 cm⁻¹. |
| UV-Vis Spectroscopy | Expected to show a π → π* transition in the UV region, characteristic of α,β-unsaturated ketones, likely around 210-250 nm.[1] |
Potential Synthesis
While no specific synthesis for 1-Hydroxy-2-hexadecen-4-one has been reported, a plausible synthetic route can be proposed based on established organic reactions. A Knoevenagel-type condensation provides a viable approach.[2]
Experimental Protocol: Proposed Synthesis via Knoevenagel-type Condensation
This protocol is a hypothetical adaptation of known procedures for the synthesis of related 4-hydroxyalk-2-en-1-ones.[2]
Materials:
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1-Arylsulfinyl-2-pentadecanone (can be synthesized from pentadecanoic acid)
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Formaldehyde (or a suitable equivalent like paraformaldehyde)
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Diethylamine
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Anhydrous diethyl ether
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Saturated aqueous sodium bicarbonate
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a solution of 1-arylsulfinyl-2-pentadecanone in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of formaldehyde in diethyl ether.
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Condensation: Add diethylamine dropwise to the cooled reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1-hydroxy-2-hexadecen-4-one.
Note: The arylsulfinyl group is eliminated during the reaction to form the carbon-carbon double bond.
Below is a diagram illustrating the proposed synthetic workflow.
Potential Biological Activity and Signaling Pathways
The biological activity of 1-Hydroxy-2-hexadecen-4-one has not been experimentally determined. However, the presence of a long alkyl chain and an α,β-unsaturated ketone functional group allows for predictions of its potential biological effects.
Long-chain alcohols and ketones are known to exhibit antimicrobial activity.[3][4] The lipophilic tail of 1-Hydroxy-2-hexadecen-4-one would facilitate its partitioning into bacterial cell membranes, potentially disrupting membrane integrity and function.
The α,β-unsaturated ketone is a Michael acceptor and can react with nucleophilic residues in proteins, such as cysteine thiols. This reactivity is the basis for the biological activity of many natural products and drugs. It is plausible that 1-Hydroxy-2-hexadecen-4-one could act as an inhibitor of enzymes that have a critical cysteine residue in their active site.
A hypothetical signaling pathway that could be modulated by a molecule with this structure is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response. Many α,β-unsaturated ketones are known to be activators of this pathway through covalent modification of cysteine residues in Keap1.
Below is a conceptual diagram of this hypothetical interaction.
